Methyl 4-((5,8-difluoroquinolin-4-yl)amino)benzoate
Description
Methyl 4-((5,8-difluoroquinolin-4-yl)amino)benzoate is a fluorinated quinoline derivative featuring a benzoate ester group at the 4-position of the quinoline core. The compound’s molecular formula is C₁₇H₁₂F₂N₂O₂, with a molecular weight of 314.29 g/mol (estimated based on its isomer in ). The 5,8-difluoro substitution on the quinoline ring likely influences electronic properties and steric interactions, which may affect binding to biological targets.
Properties
Molecular Formula |
C17H12F2N2O2 |
|---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
methyl 4-[(5,8-difluoroquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C17H12F2N2O2/c1-23-17(22)10-2-4-11(5-3-10)21-14-8-9-20-16-13(19)7-6-12(18)15(14)16/h2-9H,1H3,(H,20,21) |
InChI Key |
BVYVRAKICWOHJC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=CC=NC3=C(C=CC(=C23)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((5,8-difluoroquinolin-4-yl)amino)benzoate typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((5,8-difluoroquinolin-4-yl)amino)benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Amines
Substitution: Amino or thiol-substituted quinoline derivatives
Scientific Research Applications
Methyl 4-((5,8-difluoroquinolin-4-yl)amino)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-((5,8-difluoroquinolin-4-yl)amino)benzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The quinazoline derivative was synthesized in high yield (80%) via thermally activated nucleophilic substitution, suggesting that similar protocols could apply to the target compound.
- Fluorine Effects : Fluorine’s electronegativity and small size enhance binding affinity in many drug candidates. The 5,8-difluoro substitution may optimize interactions in a manner distinct from the 6,8-isomer .
- Triazine vs. Quinoline: Triazine-based benzoates (e.g., ) are more likely to engage in hydrogen bonding due to nitrogen-rich cores, whereas quinoline derivatives may prioritize hydrophobic interactions.
Biological Activity
Methyl 4-((5,8-difluoroquinolin-4-yl)amino)benzoate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C17H12F2N2O2
- Molecular Weight : 314.29 g/mol
- IUPAC Name : Methyl 4-[(5,8-difluoroquinolin-4-yl)amino]benzoate
- Canonical SMILES :
COC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=C(C3=NC=C2)F)F
The compound features a methyl ester group attached to a para-amino benzoate derivative, along with a difluorinated quinoline moiety. This unique combination may enhance its biological activity compared to simpler analogs.
Anticancer Activity
Research indicates that compounds containing quinoline structures often exhibit significant anticancer properties. This compound may act through several mechanisms:
- Enzyme Inhibition : Quinoline derivatives are known to inhibit enzymes involved in tumor growth and proliferation. Specific studies have shown that similar compounds can inhibit topoisomerases and other critical enzymes in cancer pathways.
- DNA Intercalation : The quinoline ring can intercalate with DNA, potentially leading to cytotoxic effects on cancer cells. This mechanism is crucial for the development of anticancer agents.
Antibacterial Activity
The antibacterial potential of this compound has been explored through various assays:
- Screening Against Bacterial Strains : Preliminary studies suggest moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other tested strains. The structure's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways may contribute to its efficacy .
Enzyme Inhibition
The compound has also been assessed for its ability to inhibit specific enzymes:
- Acetylcholinesterase (AChE) : This enzyme plays a vital role in neurotransmission. Inhibitors of AChE are crucial for treating conditions like Alzheimer's disease. Similar compounds have demonstrated strong inhibition profiles against AChE .
- Urease Inhibition : Urease inhibitors are important in treating infections caused by urease-producing bacteria. Studies have shown that derivatives of quinoline can effectively inhibit urease activity, suggesting potential therapeutic applications .
The mechanisms by which this compound exerts its biological effects include:
- Binding Affinity : The compound's unique structure allows it to bind effectively to biological targets such as enzymes and receptors involved in disease pathways. Molecular docking studies indicate promising binding interactions with target proteins.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant anticancer activity through enzyme inhibition in vitro. |
| Study B | Reported moderate antibacterial activity against Bacillus subtilis. |
| Study C | Showed strong AChE inhibition with an IC50 value comparable to established drugs. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
